molecular formula C30H39N3O2 B14666524 2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid CAS No. 51062-44-3

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid

Katalognummer: B14666524
CAS-Nummer: 51062-44-3
Molekulargewicht: 473.6 g/mol
InChI-Schlüssel: NRHJKLVXJCVTEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple amino groups attached to aromatic rings, making it a versatile molecule in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process uses dimethylaniline and phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:

COCl2+2C6H5NMe2(Me2NC6H4)2CO+2HCl\text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} COCl2​+2C6​H5​NMe2​→(Me2​NC6​H4​)2​CO+2HCl

The related tetraethyl compound is prepared similarly .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalysts and controlled environments to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and amine derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid is unique due to its combination of diethylamino and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Eigenschaften

CAS-Nummer

51062-44-3

Molekularformel

C30H39N3O2

Molekulargewicht

473.6 g/mol

IUPAC-Name

2-[bis[4-(diethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C30H39N3O2/c1-7-32(8-2)24-15-11-22(12-16-24)29(23-13-17-25(18-14-23)33(9-3)10-4)27-20-19-26(31(5)6)21-28(27)30(34)35/h11-21,29H,7-10H2,1-6H3,(H,34,35)

InChI-Schlüssel

NRHJKLVXJCVTEQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)N(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.